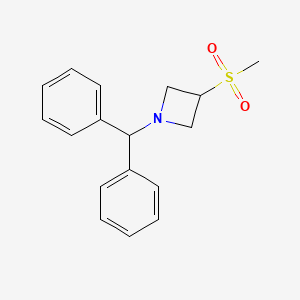

1-Benzhydryl-3-(methylsulfonyl)azetidine

Vue d'ensemble

Description

1-Benzhydryl-3-(methylsulfonyl)azetidine is an organic compound with the molecular formula C17H19NO2S It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(methylsulfonyl)azetidine typically involves the reaction of benzhydryl chloride with azetidine in the presence of a base, followed by sulfonylation with methanesulfonyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-Benzhydryl-3-(methylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted azetidines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzhydryl-3-(methylsulfonyl)azetidine has been explored for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. For instance, modifications of the azetidine ring have been investigated to enhance potency against specific targets such as mutant forms of the epidermal growth factor receptor (EGFR), which is significant in cancer therapy .

Research indicates that compounds with azetidine structures can exhibit enzyme inhibition properties. For example, studies have shown that derivatives of azetidines can inhibit specific kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions, making it valuable in the development of new materials and drugs .

Case Study 1: Inhibition of EGFR Mutants

A study focused on the development of next-generation EGFR inhibitors utilized this compound as a scaffold for creating potent inhibitors that spare wild-type EGFR while effectively targeting mutant forms associated with resistance to first-line therapies. The compound's modifications led to improved selectivity and reduced toxicity profiles compared to existing treatments .

Case Study 2: Synthesis of Bioactive Compounds

Another significant application involved using this compound in the synthesis of bioactive compounds aimed at treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier was evaluated, highlighting its potential therapeutic applications in central nervous system disorders .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Potential drug candidate for cancer treatment | EGFR inhibitors |

| Biological Activity | Enzyme inhibition properties | Kinase inhibitors |

| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of new pharmaceuticals |

| Case Study | Focus | Findings |

|---|---|---|

| Inhibition of EGFR Mutants | Development of selective inhibitors targeting mutant forms | Improved selectivity and reduced toxicity |

| Synthesis of Bioactive Compounds | Evaluation for neurodegenerative disease treatment | Potential for crossing blood-brain barrier |

Mécanisme D'action

The mechanism of action of 1-Benzhydryl-3-(methylsulfonyl)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Benzhydryl-3-azetidinyl Methanesulfonate

- 1-Benzhydryl-azetidin-3-ol

- 1-Benzhydryl Azetidine

Uniqueness

1-Benzhydryl-3-(methylsulfonyl)azetidine is unique due to its specific sulfonyl functional group, which imparts distinct chemical reactivity and biological activity compared to other azetidine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Activité Biologique

1-Benzhydryl-3-(methylsulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current knowledge regarding its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which is modified by a benzhydryl group and a methylsulfonyl substituent. These modifications are believed to enhance its pharmacological properties, influencing its interaction with biological targets.

The mechanism by which this compound exerts its effects is not fully elucidated. However, compounds with similar structures often interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity.

Potential Mechanisms:

- Enzyme Inhibition : The azetidine ring may facilitate binding to active sites of enzymes, affecting their catalytic activity.

- Receptor Modulation : The benzhydryl group could enhance binding affinity to specific receptors, influencing signal transduction pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

Antitumor Activity

Preliminary studies suggest that derivatives of azetidine compounds exhibit antitumor properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

There is emerging evidence that azetidine derivatives can exhibit antimicrobial properties. The presence of the methylsulfonyl group may contribute to enhanced bioactivity against certain bacterial strains.

Antimalarial Activity

Research into related compounds indicates potential antimalarial activity. For example, studies have demonstrated that azetidine-based structures can inhibit the growth of Plasmodium falciparum, the causative agent of malaria, suggesting a possible avenue for further exploration in antimalarial drug development.

Case Studies

Several case studies have investigated the biological activity of azetidine derivatives, including this compound:

- Antitumor Efficacy : A study evaluated the cytotoxic effects of azetidine derivatives on MDA-MB-231 breast cancer cells, revealing significant inhibition of cell viability at concentrations below 100 µg/mL.

- Antimicrobial Screening : Another study assessed the antibacterial activity against Staphylococcus aureus, showing promising results for compounds containing the methylsulfonyl group.

- In Vivo Antimalarial Studies : In vivo studies using rodent models demonstrated that certain azetidine derivatives significantly reduced parasitemia levels in mice infected with Plasmodium berghei.

Data Tables

Propriétés

IUPAC Name |

1-benzhydryl-3-methylsulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-21(19,20)16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKJGOJWRBXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.